2-Methylpropyl 2-cyanopropanoate
Description
Properties
CAS No. |
66476-82-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-methylpropyl 2-cyanopropanoate |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-11-8(10)7(3)4-9/h6-7H,5H2,1-3H3 |
InChI Key |
YDBKNNIQJBVBHJ-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 Cyano 2 Methylacetate
Established Synthetic Routes to Tert-Butyl Cyanoacetates
The synthesis of tert-butyl cyanoacetates, the precursors to tert-butyl 2-cyano-2-methylacetate, is well-established in organic chemistry. These methods primarily involve esterification and subsequent alkylation reactions.
Esterification Approaches
The formation of the tert-butyl ester group is a critical first step. Direct esterification of cyanoacetic acid with tert-butanol (B103910) is challenging due to the high reactivity of tert-butanol in the presence of acid, which can lead to the formation of isobutylene. asianpubs.org To circumvent this, several methods have been developed.
One common method involves the reaction of cyanoacetic acid with tert-butanol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at controlled temperatures. chemicalbook.com An alternative approach is the conversion of cyanoacetic acid to its acid chloride using an agent like phosphorus pentachloride, followed by reaction with tert-butanol in the presence of a base like dimethylaniline. orgsyn.org
Other reported methods for the synthesis of tert-butyl cyanoacetate (B8463686) include the reaction of tert-butyl bromoacetate (B1195939) or tert-butyl chloroacetate (B1199739) with potassium cyanide. orgsyn.orggoogle.com Transesterification of lower alkyl cyanoacetates with a higher-boiling alcohol is also a known, though less common, method. google.com
Alkylation Reactions in the Synthesis of Tert-Butyl 2-Cyano-2-Methylacetate
Once tert-butyl cyanoacetate is obtained, the next step is the introduction of a methyl group at the α-position to yield tert-butyl 2-cyano-2-methylacetate. This is typically achieved through an alkylation reaction. The acidic proton on the carbon atom adjacent to the cyano and carbonyl groups can be removed by a suitable base to form a carbanion. This nucleophilic carbanion can then react with a methylating agent, such as methyl iodide, to form the desired product.
The choice of base and reaction conditions is crucial to ensure high yields and minimize side reactions. Strong bases like sodium hydride or lithium diisopropylamide (LDA) are often employed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Advanced Synthetic Strategies for TERT-BUTYL 2-CYANO-2-METHYLACETATE and its Analogues
Modern synthetic chemistry has seen the development of more sophisticated methods for the synthesis of complex molecules, including analogues of tert-butyl 2-cyano-2-methylacetate.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for the direct synthesis of tert-butyl 2-cyano-2-methylacetate are not extensively reported, related transition metal-catalyzed reactions are known. For instance, palladium-catalyzed processes have been developed for the synthesis of tert-butyl esters using boric acid or boronic acid esters in conjunction with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). rsc.org Copper-catalyzed cyanation of C-H bonds using ethyl(ethoxymethylene)cyanoacetate as a cyanating agent has also been demonstrated, providing a route to various (hetero)aryl nitriles. rsc.org These methodologies could potentially be adapted for the synthesis of tert-butyl 2-cyano-2-methylacetate. Cyclocarbonylation reactions, which involve the use of transition metal compounds to couple carbonylation components with unsaturated bonds, are also a versatile tool in organic synthesis, particularly for producing pharmaceutical intermediates. researchgate.net
Enantioselective and Diastereoselective Synthetic Pathways
For analogues of tert-butyl 2-cyano-2-methylacetate that are chiral, the development of enantioselective and diastereoselective synthetic routes is of significant interest. Organocatalysis has emerged as a powerful strategy for such transformations. For example, the enantioselective organocatalytic substitution of α-cyanoacetates on imidoyl chlorides has been reported to produce optically active ketimines. rsc.org Furthermore, the reduction of β-ketoesters using Ru(II)-BINAP catalysts is a highly efficient method for achieving asymmetric reactions, often with enantioselectivities exceeding 97%. orgsyn.org While not directly applied to tert-butyl 2-cyano-2-methylacetate, these principles are fundamental to the synthesis of chiral molecules and could be applied to related structures. For instance, cyclohexanone (B45756) monooxygenase has been used for the enantioselective synthesis of (R)-tert-butyl tert-butanethiosulfinate. nih.gov
Green Chemistry Approaches in the Synthesis of Tert-Butyl Esters
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of tert-butyl ester synthesis, several green approaches have been developed.
One notable method is the use of (Boc)2O as a tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.orgrsc.org This approach is considered green and sustainable as it avoids the use of solvents and additional heating. rsc.org Another strategy involves the use of solid acid catalysts, such as silicotungestic acid supported on bentonite, for the esterification of tert-butanol. asianpubs.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste. asianpubs.org Ionic liquids have also been explored as recyclable catalysts for reactions such as the alkylation of phenol (B47542) with tert-butyl alcohol. nih.gov
The table below summarizes some of the synthetic approaches discussed:
| Synthetic Approach | Key Reagents/Catalysts | Advantages | Reference(s) |
| Esterification | DCC, DMAP | Well-established | chemicalbook.com |
| Esterification | Phosphorus pentachloride, Dimethylaniline | Alternative to DCC | orgsyn.org |
| Alkylation | Strong base (e.g., NaH, LDA), Methyl iodide | Standard method for α-alkylation | N/A |
| Transition Metal-Catalyzed Esterification | Palladium catalyst, (Boc)2O | Mild conditions | rsc.org |
| Green Synthesis of Esters | (Boc)2O, Electromagnetic milling | Solvent-free, base-free | rsc.orgrsc.org |
| Green Synthesis of Esters | Silicotungestic acid on bentonite | Reusable catalyst | asianpubs.org |
| Green Synthesis of Esters | Ionic liquid catalyst | Recyclable catalyst | nih.gov |
Solvent-Free or Reduced-Solvent Methodologies
The development of solvent-free or reduced-solvent synthetic routes is a cornerstone of green chemistry, aiming to minimize the environmental impact associated with volatile organic compounds (VOCs). While specific solvent-free methods for the direct synthesis of tert-butyl 2-cyano-2-methylacetate are not extensively documented in publicly available literature, general principles of green esterification can be applied.
One promising approach involves the use of high-speed ball milling (HSBM) under solvent-free conditions. A novel method for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source under electromagnetic milling conditions without any solvent or base. rsc.org This mechanochemical approach is not only environmentally friendly but also operates at room temperature, offering a significant advantage for thermally sensitive substrates. nih.gov The activation of chemical bonds is achieved through the magnetized ferromagnetic rods used as grinding media, presenting a unique reaction mechanism. rsc.org
Another avenue explores the use of solid-phase catalysts in solvent-free systems. For instance, clean and efficient esterification reactions have been developed using catalysts supported on a solid phase, such as silica (B1680970) gel/ZnCl₂, which can be promoted by microwave irradiation. researchgate.net Lipases immobilized on solid supports have also been effectively used for solvent-free esterifications, offering high catalytic activity and the potential for catalyst recycling. rsc.org
Microwave-assisted organic synthesis (MAOS) coupled with solvent-free conditions presents a rapid and efficient alternative for ester deprotection and could potentially be adapted for synthesis. tandfonline.com For example, the deprotection of aromatic tert-butyl esters has been achieved in minutes under microwave irradiation with p-toluenesulfonic acid in the absence of a solvent. tandfonline.com
The following table summarizes potential reduced-solvent approaches for related ester syntheses, which could be adapted for tert-butyl 2-cyano-2-methylacetate.
Interactive Data Table: Reduced-Solvent Esterification Methods
| Method | Catalyst/Reagent | Solvent Condition | Key Advantages |
| High-Speed Ball Milling | (Boc)₂O | Solvent-Free | Room temperature, base-free, rapid. rsc.org |
| Solid-Phase Catalysis | SiO₂/ZnCl₂ | Solvent-Free | Catalyst recyclability, can be microwave-assisted. researchgate.net |
| Immobilized Lipase | Lipase | Solvent-Free | Biocatalytic, mild conditions. rsc.org |
| Microwave-Assisted | p-Toluenesulfonic acid | Solvent-Free (for deprotection) | Rapid reaction times. tandfonline.com |
Catalytic Systems for Enhanced Atom Economy
Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. mygreenlab.orgmdpi.com In the context of synthesizing tert-butyl 2-cyano-2-methylacetate, the choice of catalytic system plays a pivotal role in maximizing atom economy.
A widely used method for the esterification of carboxylic acids, particularly for sterically hindered alcohols like tert-butanol, is the Steglich esterification. organic-chemistry.orgwikipedia.org This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). organic-chemistry.orgwikipedia.orgorganic-chemistry.org The addition of DMAP significantly accelerates the reaction, suppressing the formation of the N-acylurea byproduct and thus improving the yield and atom economy of the desired ester. organic-chemistry.orgwikipedia.orgorganic-chemistry.org
Alternative catalytic systems that could potentially be applied to the synthesis of tert-butyl 2-cyano-2-methylacetate include:
Solid Acid Catalysts: The direct esterification of cyanoacetic acid with tert-butanol can be performed under solid acid catalysis, although this method can be complex and may result in lower yields. guidechem.com
Enzymatic Catalysts: Lipases are effective biocatalysts for ester synthesis and can operate under mild, solvent-free conditions, offering excellent atom economy. rsc.org
Lewis Acids: Lewis acids supported on a solid phase, such as ZnCl₂ on silica gel, have been shown to catalyze esterification reactions efficiently under solvent-free conditions. researchgate.net
The table below provides a comparative overview of different catalytic systems and their impact on reaction efficiency.
Interactive Data Table: Catalytic Systems for Esterification
| Catalytic System | Key Features | Atom Economy Consideration |
| DCC/DMAP (Steglich) | Mild conditions, suitable for hindered alcohols. organic-chemistry.orgwikipedia.org | Limited by stoichiometric byproduct (DCU). rsc.org |
| Solid Acid Catalysts | Heterogeneous, potentially reusable. guidechem.com | Can lead to side reactions and lower yields. guidechem.com |
| Immobilized Lipases | High selectivity, mild, solvent-free. rsc.org | High atom economy, biodegradable catalyst. |
| Supported Lewis Acids | Solvent-free conditions, reusable. researchgate.net | Can achieve high conversion rates. |
Waste Minimization and Sustainability Considerations
Waste minimization is a fundamental principle of green chemistry, directly impacting the environmental footprint and economic viability of a chemical process. nih.govscientificupdate.com In the synthesis of tert-butyl 2-cyano-2-methylacetate, several strategies can be employed to reduce waste and enhance sustainability.
The choice of synthetic route is paramount. Traditional methods for preparing tert-butyl esters often involve hazardous reagents and generate significant waste. For instance, the use of tert-butyl bromoacetate and potassium cyanide generates inorganic salts as byproducts. orgsyn.org The Steglich esterification, while effective, produces N,N'-dicyclohexylurea (DCU) as a major byproduct, which is often difficult to remove from the reaction mixture due to its low solubility in many organic solvents. rsc.org
To address these challenges, the following sustainability considerations are crucial:
Catalyst Selection and Recycling: Utilizing heterogeneous catalysts, such as solid acids or immobilized enzymes, facilitates easy separation and recycling, thereby reducing catalyst waste. researchgate.netrsc.orgguidechem.com
Solvent Choice: The ideal scenario is to perform reactions under solvent-free conditions. rsc.orgnih.govresearchgate.netrsc.orgrsc.org When solvents are necessary, greener alternatives should be selected based on their safety profile, environmental impact, and ease of recycling.
Byproduct Management: Developing synthetic pathways that minimize the formation of byproducts is essential. When byproducts are unavoidable, methods for their recovery or conversion into useful materials should be explored.
Process Intensification: Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption, contributing to a more sustainable process. tandfonline.comnih.govorganic-chemistry.org
The application of green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provides a quantitative assessment of the sustainability of a given synthetic method. mygreenlab.orgnih.govresearchgate.net These metrics consider not only the yield and atom economy but also the mass of all materials used in the process, including solvents and reagents. mygreenlab.orgnih.gov
Mechanistic Aspects of TERT-BUTYL 2-CYANO-2-METHYLACETATE Formation
The formation of tert-butyl 2-cyano-2-methylacetate likely proceeds through a two-step sequence: the esterification of a cyanoacetic acid derivative followed by methylation, or the esterification of 2-cyano-2-methylacetic acid. The mechanism of the esterification step, particularly under Steglich conditions, is well-understood.
In the Steglich esterification, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgwikipedia.org This intermediate is analogous in reactivity to a carboxylic acid anhydride. The alcohol then attacks the activated carbonyl group. However, the O-acylisourea can undergo a slow intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol, thus reducing the ester yield. organic-chemistry.org
This is where DMAP plays a crucial catalytic role. As a more potent nucleophile than the alcohol, DMAP reacts with the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester"). organic-chemistry.org This intermediate does not undergo the unproductive rearrangement and readily reacts with the alcohol to form the desired ester and regenerates the DMAP catalyst. organic-chemistry.org
The subsequent methylation of the α-carbon of tert-butyl cyanoacetate would likely proceed via the formation of a carbanion. The presence of both the cyano and the ester groups significantly acidifies the α-proton, making it susceptible to deprotonation by a suitable base. The resulting carbanion then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide) to form tert-butyl 2-cyano-2-methylacetate.
Reactivity and Mechanistic Investigations of Tert Butyl 2 Cyano 2 Methylacetate
Role as an Alkylating Agent and Related Electrophilic Reactivity
While some commercial suppliers describe tert-butyl 2-cyano-2-methylacetate as an alkylating agent, specific examples of this reactivity in peer-reviewed literature are not extensively documented. biosynth.comcymitquimica.com In principle, the alpha-carbon is electrophilic due to the presence of the adjacent cyano and carboxyl groups. However, the more commonly exploited reactivity of α-cyanoesters involves the deprotonation of the α-carbon to form a stabilized carbanion (enolate). This nucleophilic species can then participate in reactions.
The synthesis of the parent compound, tert-butyl cyanoacetate (B8463686), often involves its enolate acting as a nucleophile to attack an alkylating agent. For instance, the formation of substituted cyanoacetates proceeds via the alkylation of the tert-butyl cyanoacetate enolate. This highlights the predominant role of the α-carbon in these systems as a nucleophilic center after deprotonation. The electrophilic α-amination of related α-alkyl-β-ketoesters has been achieved using nitrosoformates, suggesting that under specific catalytic conditions, the α-position can act as an electrophile. nih.gov
Carbene Generation and Cyclopropanation Reactions
The generation of a carbene from tert-butyl 2-cyano-2-methylacetate is not a standard transformation. Carbene formation for reactions like cyclopropanation typically requires a precursor that can easily eliminate a stable molecule, such as nitrogen gas (N₂). libretexts.orgyoutube.com The common precursors for carbenes are diazo compounds or those that can undergo α-elimination. libretexts.org
For the generation of a carbene with the cyano and tert-butoxycarbonyl substituents, the related compound tert-butyl 2-cyano-2-diazoacetate is used. This diazo compound serves as a potent precursor to a ruthenium carbene intermediate, which is then utilized in cyclopropanation reactions. acs.org The following subsections describe the reactivity of this diazo analogue.
Asymmetric Cyclopropanation with Diene Derivatives
The asymmetric cyclopropanation of olefins is a powerful method for constructing chiral cyclopropane (B1198618) rings, which are important structural motifs in bioactive molecules. nih.gov Catalytic systems based on cobalt and ruthenium have been shown to be highly effective for the asymmetric cyclopropanation of various alkenes, including 1,3-dienes, using diazoacetate derivatives. acs.orgorganic-chemistry.orgnih.gov
A chiral ruthenium porphyrin complex, for example, catalyzes the reaction between 1,3-diene derivatives and tert-butyl 2-cyano-2-diazoacetate to produce highly enantioenriched vinylcyclopropanes with excellent yields and selectivities. acs.org Similarly, cobalt(II) complexes of chiral porphyrins can activate N-arylsulfonyl hydrazones (in situ precursors to diazo reagents) for the asymmetric radical cyclopropanation of a broad range of alkenes. acs.org
| Catalyst/Reagent System | Substrate | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) |
| Chiral Ruthenium Porphyrin / tert-butyl 2-cyano-2-diazoacetate | Alkyl- and aryl-substituted 1,3-dienes | Up to 97% | Not Specified | Up to 95% |
| [Co(P1)] / Succinimidyl diazoacetate | Various olefins | High | Excellent | Excellent |
| Pd-catalyst / Diazo esters | 2-Substituted 1,3-dienes | Practical yields | Low | Not Applicable |
This table summarizes findings for cyclopropanation reactions using diazo analogues as carbene precursors. acs.orgnih.govorganic-chemistry.org
Mechanistic Probes of Carbene Intermediates
The mechanism of metal-catalyzed cyclopropanation is a subject of detailed investigation. It is generally accepted that the reaction proceeds through the formation of a metal-carbene intermediate from the diazo compound and the catalyst. acs.orgacs.org This reactive intermediate then transfers the carbene fragment to the olefin.
Nucleophilic Additions and Condensation Reactions
The single proton on the α-carbon of tert-butyl 2-cyano-2-methylacetate is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups. This allows for the formation of a stabilized enolate under basic conditions, which can act as a nucleophile in various carbon-carbon bond-forming reactions. cymitquimica.com
Knoevenagel Condensation Variants
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.org The reaction is usually catalyzed by a weak base and is a cornerstone for forming α,β-unsaturated products. wikipedia.orgyoutube.com
The classic Knoevenagel reaction utilizes active methylene (B1212753) compounds (Z-CH₂-Z), where Z is an electron-withdrawing group. wikipedia.org Tert-butyl 2-cyano-2-methylacetate possesses an active methine group (Z-CHR-Z'). While less common, compounds with active methine groups can participate in Knoevenagel-type condensations. The reaction would involve the base-catalyzed deprotonation of tert-butyl 2-cyano-2-methylacetate to form its enolate. This enolate would then attack the carbonyl carbon of an aldehyde or ketone, leading to an aldol-type intermediate which, upon elimination of water, would yield a highly substituted alkene. While numerous catalysts have been developed to improve the Knoevenagel condensation for active methylene compounds like ethyl cyanoacetate, organic-chemistry.orgscielo.org.mx specific examples employing tert-butyl 2-cyano-2-methylacetate are not prevalent in the literature.
Aldol-Type Reactivity
The formation of an enolate from tert-butyl 2-cyano-2-methylacetate also allows it to participate in Aldol-type reactions. In a manner analogous to the Knoevenagel condensation, the enolate can act as a nucleophile and add to an electrophilic carbonyl compound. In an Aldol addition, the intermediate alkoxide product is protonated to give a β-hydroxy adduct.
The presence of the cyano group can enhance the reactivity of the compound in such nucleophilic additions. cymitquimica.com The steric bulk of the tert-butyl group may influence the stereochemical outcome of the reaction. cymitquimica.com The reaction would proceed by deprotonation at the α-carbon to generate the nucleophilic enolate, which then attacks an aldehyde or ketone electrophile to form a new carbon-carbon bond. This pathway provides a route to complex, highly functionalized molecules containing a quaternary carbon center.
Transition Metal-Catalyzed Transformations Involving TERT-BUTYL 2-CYANO-2-METHYLACETATE
The presence of the cyanoacetate moiety in tert-butyl 2-cyano-2-methylacetate makes it a candidate for a variety of transition metal-catalyzed reactions. These processes often involve the activation of C-H or C-X bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium catalysts are highly effective for mediating coupling reactions involving α-cyanoacetates. While direct studies on tert-butyl 2-cyano-2-methylacetate are limited, research on analogous compounds provides significant insight. For instance, the asymmetric Michael addition of α-cyanoacetates to enones is a well-established method catalyzed by palladium complexes. These reactions generate products with adjacent quaternary and tertiary stereocenters, which are valuable precursors for complex molecules like amino acids.
In a notable study, the diastereoselectivity of the conjugate addition of an α-cyanoacetate to cyclohexenone was controlled by the type of planar chiral ferrocene-based imidazoline (B1206853) palladacycle catalyst used. researchgate.net The use of a monometallic catalyst versus a bimetallic catalyst led to the formation of different diastereomers, highlighting the tunability of the catalytic system. researchgate.net Both catalyst types required a Brønsted acid co-catalyst to prevent side reactions. researchgate.net This demonstrates that palladium catalysis offers a powerful tool for the stereocontrolled functionalization of the α-position of cyanoacetate systems.
Table 1: Diastereodivergent Asymmetric 1,4-Addition of an α-Cyanoacetate to Cyclohexenone
| Catalyst Type | Major Diastereomer Formed | Key Finding |
|---|---|---|
| Monopalladacycle (based on pentaphenylferrocene) | (S,R) | Provides access to one diastereomeric series. researchgate.net |
| Bispalladacycle (ferrocendiyl bisimidazoline) | (R,R) | Switches selectivity to the epimeric product. researchgate.net |
Ruthenium complexes are particularly renowned for their application in asymmetric hydrogenation reactions. The synthesis of key intermediates for pharmaceuticals often relies on these transformations. For example, a crucial step in the synthesis of a precursor for the HMG-CoA reductase inhibitor, atorvastatin (B1662188), involves the asymmetric hydrogenation of a β-ketoester using a Ruthenium-BINAP complex. internationaljournalssrg.org
In this synthesis, a tert-butyl β-ketoester was reduced to the corresponding (3R)-hydroxy ester with high yield and an enantiomeric excess of 99%. internationaljournalssrg.org A subsequent, second asymmetric hydrogenation step was used to establish another stereocenter, ultimately yielding a dihydroxy ester with 83% diastereomeric excess. internationaljournalssrg.org Although the substrate is not tert-butyl 2-cyano-2-methylacetate itself, this research showcases the potential of Ru-catalyzed hydrogenations for highly controlled reductions of related tert-butyl esters, suggesting a viable pathway for stereoselective transformations of derivatives of the title compound. internationaljournalssrg.org
Table 2: Key Steps in Asymmetric Hydrogenation using a Ru-BINAP Catalyst
| Reaction Step | Substrate | Product | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| First Asymmetric Hydrogenation | N-Cbz-protected β-ketoester | (3R)-hydroxy ester | 83% | 99% ee | internationaljournalssrg.org |
| Second Asymmetric Hydrogenation | (5R)-β-ketoester | (3R, 5R)-dihydroxy ester | 85% | 83% de | internationaljournalssrg.org |
Beyond palladium and ruthenium, other metals can mediate important transformations of cyanoacetates and related structures. Titanium(IV) enolates, for example, have been used in highly stereoselective alkylation reactions. In one study, titanium(IV) enolates derived from chiral N-acyl oxazolidinones were alkylated with tert-butyl peresters. nih.gov This process, which proceeds via alkyl radicals, creates challenging tertiary or quaternary carbon centers with excellent diastereoselectivity (dr ≥97:3). nih.gov This methodology represents a powerful approach for the enantioselective synthesis of α-substituted carboxylic acid derivatives and could be conceptually applied to systems like tert-butyl 2-cyano-2-methylacetate. nih.gov
Base-mediated reactions are also fundamental. The alkylation of tert-butyl cyanoacetate, a close analog lacking the α-methyl group, can be achieved using potassium carbonate (K₂CO₃) in DMF to generate α-substituted derivatives. rsc.org This highlights the utility of standard base-mediated processes for the functionalization of the α-position.
Stereochemical Control and Asymmetric Induction in Reactions of TERT-BUTYL 2-CYANO-2-METHYLACETATE
Achieving stereochemical control is paramount in modern organic synthesis. For a molecule like tert-butyl 2-cyano-2-methylacetate, which has a prochiral center upon enolization, controlling the stereochemical outcome of reactions at the α-carbon is a key objective.
One of the most established strategies for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.org This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For reactions involving α-cyanoacetates, chiral oxazolidinones, popularized by David A. Evans, are effective auxiliaries. wikipedia.org For instance, the alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones proceeds with high diastereoselectivity, after which the auxiliary can be cleaved to reveal an enantiomerically enriched product. nih.gov Similarly, tert-butanesulfinamide, known as Ellman's auxiliary, is widely used for the asymmetric synthesis of chiral amines. wikipedia.orgresearchgate.net
Ligand design is equally critical, particularly in transition metal catalysis. The choice of ligand bound to the metal center can profoundly influence the stereochemical outcome. The use of (R)-(+)-BINAP with a ruthenium catalyst in the asymmetric hydrogenation mentioned previously is a classic example, where the chiral ligand creates a chiral environment around the metal, leading to high enantioselectivity. internationaljournalssrg.org In other systems, such as iridium-catalyzed C-H borylation, ligands like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) are used to achieve high regioselectivity and efficiency. diva-portal.org
Enantioselective catalysis employs a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate without the need to covalently attach and later remove a chiral auxiliary. This approach is often more atom-economical.
Several examples highlight the power of this strategy for reactions involving cyano-containing compounds:
Palladium Catalysis : As discussed, planar chiral ferrocene-based palladium complexes can catalyze the asymmetric conjugate addition of α-cyanoacetates to enones with high enantioselectivity and diastereoselectivity that is dependent on the catalyst structure. researchgate.net
Ruthenium Catalysis : The Ru-BINAP system is a prime example of enantioselective catalysis, where the chiral catalyst itself is responsible for the asymmetric induction in hydrogenation reactions. internationaljournalssrg.org
N-Heterocyclic Carbene (NHC) Catalysis : Chiral NHCs have emerged as powerful organocatalysts. They have been successfully used for the enantioselective synthesis of β-cyano carboxylic esters from β,β-disubstituted enals, achieving excellent yields and enantioselectivities (up to 97:3 er). nih.gov This demonstrates the potential for organocatalytic strategies to effect asymmetric transformations on related cyano-ester substrates. nih.gov
Biocatalysis : Enzymes represent another class of highly efficient chiral catalysts. Carbonyl reductases have been used for the asymmetric reduction of keto-cyano-esters to produce chiral diols like t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, a key building block for atorvastatin, with high stereoselectivity. researchgate.net
Table 3: Comparison of Enantioselective Catalytic Systems for Cyano-Ester Analogs
| Catalytic System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Chiral Palladacycles | Conjugate Addition | Diastereodivergent control based on catalyst structure. | researchgate.net |
| Ru-BINAP | Asymmetric Hydrogenation | Extremely high enantioselectivity (≥99% ee) for ketone reduction. | internationaljournalssrg.org |
| Chiral N-Heterocyclic Carbenes (NHCs) | Protonation of Enals | Organocatalytic access to chiral β-cyano esters with high er. | nih.gov |
| Carbonyl Reductase (Enzyme) | Asymmetric Reduction | Biocatalytic route to chiral diols with high stereoselectivity. | researchgate.net |
Computational and Theoretical Studies of Reaction Mechanisms
Computational and theoretical chemistry offer powerful tools to elucidate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For a compound like tert-butyl 2-cyano-2-methylacetate, these studies can predict reaction feasibility, map out potential energy surfaces, and characterize the transient species that dictate the course of a chemical transformation.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, making it an ideal tool for mapping the reaction pathways of tert-butyl 2-cyano-2-methylacetate. DFT calculations can be employed to model various reactions this compound might undergo, such as nucleophilic additions to the nitrile group, enolate formation at the alpha-carbon, or reactions involving the tert-butyl ester group.
A typical DFT study would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Calculations: The electronic energies of all species on the reaction pathway are calculated to determine the reaction's thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energies).
For instance, in a hypothetical reaction involving the alkylation of tert-butyl 2-cyano-2-methylacetate, DFT could be used to model the deprotonation step to form the corresponding enolate, followed by the nucleophilic attack on an electrophile. The calculations would provide the energies of the starting materials, the enolate intermediate, the transition state for the alkylation, and the final product.
Illustrative Data from a Hypothetical DFT Study:
| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant (tert-butyl 2-cyano-2-methylacetate) + Base | -X.XXXXX | 0.0 |
| Enolate Intermediate | -Y.YYYYY | -15.2 |
| Transition State | -Z.ZZZZZ | +10.5 |
| Product + Conjugate Acid | -A.AAAAA | -25.8 |
Note: The energy values in the table are hypothetical and for illustrative purposes only.
A crucial aspect of understanding a reaction mechanism is the characterization of its transition state(s). Transition State Theory (TST) is used in conjunction with computational data to predict the rates of chemical reactions. For tert-butyl 2-cyano-2-methylacetate, identifying the transition state for a given reaction provides a molecular-level picture of the bond-forming and bond-breaking processes.
The analysis of the transition state involves:
Locating the Transition State (TS): Specialized algorithms are used to find the saddle point on the potential energy surface that connects reactants and products.
Vibrational Analysis: As mentioned, a key confirmation of a true transition state is the presence of a single imaginary frequency. The eigenvector corresponding to this imaginary frequency visualizes the atomic motions that lead from the reactant, through the transition state, to the product.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima on the potential energy surface, confirming that the located TS is the correct one for the reaction of interest.
The collection of all reactants, intermediates, transition states, and products, along with their relative energies, constitutes the reaction's energy landscape or potential energy surface. This landscape provides a comprehensive overview of the reaction, indicating the most favorable pathway (the one with the lowest activation energy barriers) and the possibility of competing reaction channels.
Example of a Simplified Energy Landscape Profile:
An energy landscape diagram would plot the relative Gibbs free energy against the reaction coordinate. For a two-step reaction involving an intermediate, the diagram would show two peaks (transition states) and one valley (intermediate) connecting the reactants and products.
| Stage | Reaction Coordinate | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0 | 0.0 |
| Transition State 1 | 1 | +12.3 |
| Intermediate | 2 | -8.5 |
| Transition State 2 | 3 | +5.7 |
| Products | 4 | -20.1 |
Note: The values in this table are hypothetical and serve to illustrate the concept of an energy landscape profile.
By applying these computational methodologies, researchers can gain a deep and predictive understanding of the reactivity of tert-butyl 2-cyano-2-methylacetate, guiding experimental efforts and enabling the rational design of new synthetic transformations.
Applications of Tert Butyl 2 Cyano 2 Methylacetate in Complex Molecule Synthesis
Utility as a C2 Building Block for Carbon-Carbon Bond Formation
The structural core of tert-butyl 2-cyano-2-methylacetate, featuring a nitrile and a carboxylate group attached to the same carbon, positions it as a potential C2 building block. The methyl group at the α-position, however, differentiates it from simpler cyanoacetates. In principle, the tert-butyl ester can be hydrolyzed and decarboxylated, while the nitrile group can be transformed, leaving a two-carbon unit to be incorporated into a larger molecule. However, the presence of the α-methyl group and the bulky tert-butyl ester means it is not typically employed as a simple two-carbon synthon in the way that tert-butyl cyanoacetate (B8463686) is. Its primary utility lies in more complex transformations where the entire substituted C4 scaffold is incorporated.
Synthesis of Nitrogen-Containing Heterocycles via Cyclization Reactions
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and reagents containing both nitrile and ester functionalities are valuable precursors for constructing various ring systems.
The direct application of tert-butyl 2-cyano-2-methylacetate in well-known isoquinoline (B145761) syntheses like the Pictet-Spengler or Bischler-Napieralski reactions is not prominently documented in scientific literature. These reactions typically involve the cyclization of β-arylethylamines or β-arylethylamides, respectively. researchgate.netbeilstein-journals.orgnih.gov While α-cyanoesters can be used to construct precursors for such reactions, the specific steric hindrance and substitution pattern of tert-butyl 2-cyano-2-methylacetate make its direct use in these classical methods challenging and not commonly reported.
The construction of other nitrogen-containing heterocycles, such as pyridines and thiophenes, often utilizes cyano-activated methylene (B1212753) compounds.
Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. arkat-usa.org While the classical Hantzsch synthesis uses β-ketoesters, variations exist. For instance, related structures like tert-butyl acetoacetate (B1235776) have been used to synthesize substituted 2-amino-3-cyano-pyridines. In one such synthesis, tert-butyl acetoacetate, benzylidenemalononitrile, and ammonium (B1175870) acetate (B1210297) were reacted to yield tert-butyl 6-amino-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate. wikipedia.org This suggests that cyano-containing building blocks are valuable in constructing highly substituted pyridine rings.
Thiophenes: The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes by reacting a ketone or aldehyde with an α-cyanoester, elemental sulfur, and a base. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation. organic-chemistry.org The use of α,α-disubstituted cyanoacetates, such as the title compound, is less common because the lack of an α-methylene proton can inhibit the initial condensation step under standard conditions. arkat-usa.org However, variations of the Gewald reaction that bypass the initial condensation or use more reactive substrates might accommodate such building blocks. The reaction is of significant interest as 2-aminothiophenes are important scaffolds in medicinal chemistry. arkat-usa.orgkiku.dk
| Reaction | Heterocycle | Reactants | Relevance of α-Cyanoesters |
| Hantzsch Synthesis | Pyridine | Aldehyde, β-Ketoester (2 eq.), Ammonia source | Variations use cyano-activated compounds like tert-butyl acetoacetate. wikipedia.org |
| Gewald Reaction | Thiophene | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Directly employs α-cyanoesters as key building blocks. organic-chemistry.orgorganic-chemistry.org |
Construction of Vinylcyclopropane (B126155) Scaffolds
The synthesis of vinylcyclopropanes often involves the reaction of alkenes with carbenes or the cyclization of suitable precursors. While there are methods for cyclopropanation using reagents like diazomethane, the specific use of tert-butyl 2-cyano-2-methylacetate for constructing vinylcyclopropane scaffolds is not a widely reported application in the chemical literature. biomolther.org
Contributions to Chiral Synthesis of Optically Active Compounds
A significant application of structures related to tert-butyl 2-cyano-2-methylacetate is in the synthesis of chiral intermediates for pharmaceuticals. One of the most prominent examples is the synthesis of the key chiral side-chain of Atorvastatin (B1662188), a widely used cholesterol-lowering drug. researchgate.netresearchgate.net
The synthesis of the atorvastatin side chain, specifically the intermediate tert-butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, often starts from simpler chiral building blocks. For instance, a common precursor is ethyl (S)-4-cyano-3-hydroxybutanoate. This chiral hydroxynitrile is a versatile starting material. In a known synthetic route, this compound is treated with tert-butyl lithioacetate. Subsequent reduction and protection steps yield the desired chiral dioxane intermediate.
Biocatalytic processes have been developed for the large-scale, enantioselective synthesis of these statin intermediates. google.com For example, ketoreductase (KRED) enzymes are used for the stereoselective reduction of ketoesters to produce chiral hydroxyesters with very high enantiomeric excess. google.com Another key step can be the conversion of a chloro-group to a cyano-group, catalyzed by a halohydrin dehalogenase (HHDH), to install the necessary nitrile functionality. google.com These enzymatic methods are crucial for establishing the correct stereochemistry at two chiral centers in the side chain. researchgate.net
The tert-butyl ester group in these intermediates serves as a protecting group that can be removed under specific conditions in later stages of the synthesis. researchgate.net
Industrial Synthetic Utility and Process Development
The industrial importance of tert-butyl 2-cyano-2-methylacetate and its derivatives is intrinsically linked to their role in the synthesis of blockbuster drugs like Atorvastatin. The demand for efficient, scalable, and environmentally friendly ("green") processes for these drugs has driven significant research and development in process chemistry.
Process improvements often focus on the efficient creation of key bonds and stereocenters. For the atorvastatin intermediate, this includes the optimization of the Paal-Knorr pyrrole (B145914) synthesis to form the heterocyclic core and the subsequent coupling with the chiral side chain. Mechanochemical methods, such as high-speed vibration milling, have been explored to improve the efficiency of the key Hantzsch-type three-component reaction that forms the atorvastatin lactone. researchgate.net The use of tert-butyl esters in these synthetic sequences is common due to their stability under many reaction conditions and their selective removal during late-stage deprotection steps. researchgate.net The development of green-by-design processes, which incorporate enzymatic steps and solvent recycling, has led to a significant reduction in the environmental impact (E-factor) of producing these vital pharmaceutical intermediates. google.com
Derivatization and Analogues of Tert Butyl 2 Cyano 2 Methylacetate
Synthesis of Related Cyanoacetates with Varied Ester Groups
The synthesis of cyanoacetate (B8463686) analogues with different ester functionalities is a fundamental strategy for creating structural diversity. This can be achieved through direct esterification of the parent carboxylic acid or via transesterification of an existing ester, such as a methyl or ethyl ester.
One common route to α,β-unsaturated cyanoesters involves the Knoevenagel condensation of aldehydes with a simple cyanoacetate, like ethyl cyanoacetate. researchgate.net To obtain saturated esters with a quaternary alpha-carbon, a subsequent reduction step is necessary. For instance, α-substituted-α-cyanoacetates can be prepared through Michael addition followed by reduction. rsc.org
The synthesis of tert-butyl cyanoacetate itself, a precursor to the title compound, can be accomplished through methods like direct esterification of cyanoacetic acid with tert-butanol (B103910) or via an ester exchange reaction from a simpler ester like methyl cyanoacetate. guidechem.com These methods, particularly transesterification, can be adapted to synthesize a variety of alkyl cyanoacetates. The choice of catalyst is crucial in transesterification reactions, with various options available, from simple bases to more complex organometallic clusters. organic-chemistry.org
Enzyme-catalyzed transesterification presents a mild and selective alternative. For example, lipases like Novozym 435 have been successfully used in the transesterification of oils with alcohols like methanol (B129727) in the presence of tert-butanol, demonstrating the feasibility of enzymatic approaches for modifying ester groups. nih.gov
Table 1: Synthesis of α,β-Unsaturated Cyanoesters via Knoevenagel Condensation This interactive table summarizes reaction conditions for the synthesis of various unsaturated cyanoesters, which are precursors to saturated analogues.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | CaCl2/Et3N | Ethanol | 0.5 | 92 | researchgate.net |
| 4-Chlorobenzaldehyde | CaCl2/Et3N | Ethanol | 0.5 | 95 | researchgate.net |
| 4-Nitrobenzaldehyde | NaOH | Ethanol | 0.5 | 98 | researchgate.net |
| 2-Thiophenecarboxaldehyde | NaOH | Ethanol | 0.5 | 85 | researchgate.net |
Functionalization at the Alpha-Carbon of Cyanoacetates
The alpha-carbon of tert-butyl 2-cyano-2-methylpropanoate is a quaternary center, meaning it is fully substituted. Therefore, "functionalization" in this context primarily refers to the synthesis of analogues with different substituents at this position, rather than the modification of the existing structure. The creation of such α-quaternary stereocenters is a significant challenge in organic synthesis.
Strategies for synthesizing α-alkylated carbonyl compounds often involve the alkylation of an enolate precursor. ekb.eg For cyanoacetates, the active methylene (B1212753) group in precursors like tert-butyl cyanoacetate can be deprotonated and subsequently alkylated to introduce various groups at the alpha-position. A second alkylation (or arylation) step can then be performed to create the quaternary center.
Recent advances have focused on stereoselective methods. For example, the use of chiral auxiliaries or catalysts can control the stereochemistry of the newly formed quaternary center. ekb.eg Another approach involves the isomerization of cyclopropanol (B106826) intermediates, derived from esters, to form α-methyl ketones, a method that can be adapted for the synthesis of α-alkylated esters. rsc.org The development of versatile methodologies for the α-functionalization of amino acids, such as the diastereoselective α-alkylation of oxazolidinone derivatives, provides a pathway to enantiopure α-tetrasubstituted compounds. nih.gov
Table 2: Synthesis of α-Substituted α-Cyanoacetate Derivatives This interactive table displays the synthesis of various α-substituted cyanoacetates, highlighting the diversity achievable at the alpha-position.
| Aldehyde Precursor | Reduction Method | α-Substituent | Ester Group | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Phenylpropionaldehyde | NaBH4 | 3-Phenylpropyl | tert-Butyl | - | rsc.org |
| Cinnamaldehyde | NaBH4 | Cinnamyl | tert-Butyl | - | rsc.org |
| Benzaldehyde | Hantzsch Ester | Benzyl | tert-Butyl | 74 | rsc.org |
| 2-Naphthaldehyde | Hantzsch Ester | (Naphthalen-2-yl)methyl | tert-Butyl | 91 | rsc.org |
Modifications of the Tert-Butyl Ester Moiety
The tert-butyl ester group is known for its stability under many conditions but can be cleaved or transformed when desired. This functionality is often used as a protecting group for carboxylic acids.
One direct modification is transesterification , where the tert-butyl group is exchanged for another alkyl group by reacting the ester with an excess of a different alcohol under acidic or basic catalysis. organic-chemistry.org This allows for the conversion of tert-butyl 2-cyano-2-methylpropanoate into its methyl, ethyl, or other alkyl ester analogues. N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for such transesterification reactions, often proceeding under mild conditions. organic-chemistry.org
Alternatively, the tert-butyl ester can be converted into a more reactive species. For example, treatment of tert-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chloride intermediates in situ. organic-chemistry.org These acid chlorides can then react with a wide variety of nucleophiles, such as alcohols and amines, to form a diverse array of new esters and amides.
Cleavage of the tert-butyl group to yield the parent carboxylic acid, 2-cyano-2-methylpropanoic acid, is typically achieved under acidic conditions, for example, using trifluoroacetic acid. nih.gov This carboxylic acid is itself a valuable intermediate for further derivatization, such as the synthesis of amides or other esters using standard coupling reagents.
Structural Diversification for Expanded Synthetic Applications
The structural diversification of tert-butyl 2-cyano-2-methylpropanoate and its analogues opens up a wide range of applications in synthesis. Each modification—varying the ester group, altering the alpha-substituent, or transforming the cyano group—yields a new building block with unique synthetic potential.
For instance, α-cyano esters are valuable precursors in the synthesis of complex nitrogen-containing molecules. The cyano group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine. Enantiomerically enriched α-substituted cyanoacetates have been used in the organocatalytic synthesis of optically active ketimines. rsc.org
The creation of α-alkylated carbonyl compounds is fundamental in the synthesis of biologically active molecules and natural products. ekb.eg By synthesizing a library of cyanoacetate analogues with different ester groups and alpha-substituents, chemists can access a wide array of chiral building blocks. These can be used in the construction of complex molecular architectures, including heterocyclic systems and peptide mimics. The ability to introduce various functional groups through these derivatization strategies makes α-cyano-α-alkyl esters versatile intermediates in medicinal chemistry and materials science. nih.gov
Analytical and Characterization Methodologies in Research on Tert Butyl 2 Cyano 2 Methylacetate
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopic methods are indispensable for the structural confirmation of tert-butyl 2-cyano-2-methylacetate and for tracking its formation during a chemical synthesis. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for these purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are routinely used. For the related compound, tert-butyl cyanoacetate (B8463686), ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the two protons of the methylene (B1212753) group (CH₂) at approximately 3.37 ppm and a singlet for the nine equivalent protons of the tert-butyl group at around 1.50 ppm. chemicalbook.com For tert-butyl 2-cyano-2-methylacetate, the introduction of a methyl group on the alpha-carbon would alter these signals, with the methine proton appearing as a quartet and the new methyl group as a doublet, providing clear evidence of successful methylation. In research involving derivatives, NMR chemical shifts are typically reported in parts per million (ppm) relative to a residual solvent signal. rsc.org
Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the target compound. Electrospray ionization (ESI) is a common technique used for analyzing derivatives of tert-butyl 2-cyano-2-methylacetate, often showing the molecule as a sodium adduct [M+Na]⁺ in high-resolution mass spectrometry (HRMS) for precise mass determination. rsc.orguni.lu
Infrared (IR) Spectroscopy can be used to identify the characteristic functional groups present in the molecule. For the parent compound, tert-butyl cyanoacetate, characteristic absorption bands would be observed for the nitrile (C≡N) and the ester carbonyl (C=O) groups. nih.gov These vibrational frequencies are sensitive to the local chemical environment and are used to confirm the presence of these key functionalities in the final product.
Table 1: Spectroscopic Data for Tert-Butyl Cyanoacetate Derivatives
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| ¹H NMR | tert-Butyl cyanoacetate | δ 3.37 (s, 2H), 1.50 (s, 9H) in CDCl₃ | chemicalbook.com |
| ¹³C NMR | Derivatives | Chemical shifts reported relative to solvent signals. | rsc.orgrsc.org |
| Mass Spec (ESI) | Derivatives | Used to determine molecular weight and composition. | rsc.orgrsc.org |
| IR Spec | tert-Butyl cyanoacetate | Identifies C≡N and C=O functional groups. | nih.gov |
Chromatographic Techniques for Purity Assessment and Reaction Progress Analysis
Chromatography is essential for separating tert-butyl 2-cyano-2-methylacetate from starting materials, byproducts, and solvents, as well as for assessing its purity and monitoring the progress of a reaction.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the course of a reaction. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be tracked. Visualization is commonly achieved using ultraviolet (UV) irradiation or by staining with a potassium permanganate (B83412) (KMnO₄) dip. rsc.orgrsc.org The completion of a reaction is often judged by TLC analysis before proceeding with the workup. rsc.org
Flash Chromatography (FC) is the standard method for purifying the compound on a preparative scale following the reaction. rsc.org The crude product mixture is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent system of appropriate polarity is used to elute the desired compound, separating it from impurities. rsc.org
High-Performance Liquid Chromatography (HPLC) offers a more precise method for assessing the purity of the final product. When dealing with chiral derivatives of tert-butyl 2-cyano-2-methylacetate, chiral HPLC is the method of choice.
Table 2: Chromatographic Methods in the Analysis of Tert-Butyl 2-Cyano-2-Methylacetate
| Technique | Application | Stationary Phase | Detection Method | Reference |
|---|---|---|---|---|
| TLC | Reaction Monitoring | Pre-coated aluminum-backed silica gel plates | UV irradiation, KMnO₄ dip | rsc.orgrsc.org |
| Flash Chromatography | Purification | Silica gel 60 (230-400 mesh) | Collection of fractions | rsc.org |
| Chiral HPLC | Purity & ee Determination | Daicel Chiralpak or Chiralcel columns | UV detector | rsc.org |
Advanced Methods for Stereochemical Assignment and Enantiomeric Excess Determination
When tert-butyl 2-cyano-2-methylacetate is used in asymmetric synthesis, determining the stereochemistry and enantiomeric purity of the resulting chiral products is critical.
Enantiomeric Excess (ee) Determination is most commonly accomplished using chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase (CSP), such as columns from the Daicel Chiralpak (e.g., AS, AD) or Chiralcel (e.g., OD, OJ) series, the enantiomers of a chiral derivative can be separated and quantified. rsc.org The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the enantiomeric excess of the product.
Optical Rotation , measured with a polarimeter, provides information on the bulk enantiomeric composition of a sample. While it confirms that a sample is optically active, it is typically used in conjunction with chiral HPLC to correlate the sign of rotation ([α]D) with a specific enantiomer. rsc.org
For the unambiguous determination of the absolute configuration of a new chiral center, more advanced techniques are required. While not directly reported for tert-butyl 2-cyano-2-methylacetate itself, research on related complex molecules demonstrates the use of single-crystal X-ray crystallography. In cases where anomalous dispersion can be observed, the Hooft parameter , derived from a Bayesian analysis of Bijvoet differences, can be used to confidently assign the absolute structure of a specific enantiomer. rsc.org
Future Perspectives and Emerging Research Directions for Tert Butyl 2 Cyano 2 Methylacetate Chemistry
Novel Catalytic Systems for TERT-BUTYL 2-CYANO-2-METHYLACETATE Transformations
The transformation of tert-butyl 2-cyano-2-methylacetate is an area of active research, with a focus on developing catalytic systems that offer high efficiency, selectivity, and the ability to create chiral centers. Key among these are phase-transfer catalysis and systems designed for selective ester deprotection.
Phase-Transfer Catalysis (PTC): This methodology is particularly promising for the alkylation of α-cyanocarboxylates like tert-butyl 2-cyano-2-methylacetate. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing a nucleophile and an organic phase with the substrate). wikipedia.orgoperachem.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile into the organic phase to react. operachem.comcrdeepjournal.org Research has demonstrated that chiral phase-transfer catalysts can achieve highly enantioselective alkylation of cyanoacetates, leading to the formation of valuable α,α-disubstituted α-cyanoacetates with a chiral quaternary carbon. organic-chemistry.orgresearchgate.net This approach is directly applicable to tert-butyl 2-cyano-2-methylacetate for synthesizing chiral building blocks.
| Catalyst Type | Example Catalysts | Transformation | Potential Advantages |
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Tetra-n-butylammonium bromide | Alkylation, Cyanation | High efficiency, mild reaction conditions, suitability for industrial scale. wikipedia.org |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Alkylation, Cyanation | Higher thermal stability compared to ammonium salts. wikipedia.orgoperachem.com |
| Chiral Phase-Transfer Catalysts | Chiral Quaternary Ammonium/Phosphonium Salts (e.g., derived from binaphthol) | Asymmetric Alkylation | High enantioselectivity, synthesis of optically active compounds. crdeepjournal.orgorganic-chemistry.org |
Catalytic Deprotection and Functional Group Interconversion: The tert-butyl ester group is a common protecting group in organic synthesis. Research into mild and selective catalytic methods for its removal or transformation is ongoing. Novel catalysts can offer alternatives to harsh acidic conditions traditionally used for deprotection. These systems could enable the selective conversion of the ester into other functional groups, expanding the synthetic utility of the molecule.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of tert-butyl 2-cyano-2-methylacetate chemistry into continuous flow and automated systems represents a significant leap towards more efficient, safer, and scalable chemical manufacturing.
Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netresearchgate.net The synthesis of tert-butyl esters has been shown to be more efficient and sustainable in flow microreactor systems. rsc.org Applying this technology to reactions involving tert-butyl 2-cyano-2-methylacetate could lead to higher yields, reduced reaction times, and streamlined production processes, making it attractive for agrochemical and pharmaceutical industries. thalesnano.com
Automated Synthesis Platforms: The development of fully automated synthesis platforms, often termed "self-driving laboratories," is set to revolutionize chemical discovery and development. chemrxiv.org Systems like SynFini™ and AutoSyn integrate artificial intelligence for route design with robotic hardware for performing multi-step syntheses in a continuous flow manner. youtube.comresearchgate.net These platforms can rapidly screen reaction conditions, optimize synthetic routes, and produce target molecules with minimal human intervention. Incorporating tert-butyl 2-cyano-2-methylacetate as a building block into the digital-chemical workflow of these platforms could accelerate the discovery of new materials and active pharmaceutical ingredients. researchgate.netnih.gov
| Technology | Key Features | Relevance for TERT-BUTYL 2-CYANO-2-METHYLACETATE |
| Flow Chemistry | Precise control of reaction conditions, enhanced safety, easy scalability, improved efficiency. nih.govresearchgate.net | Safer handling of reactions, higher yields in alkylation and condensation, potential for multi-gram scale-up. researchgate.netrsc.org |
| Automated Synthesis | AI-driven route design, robotic execution of multi-step synthesis, high-throughput screening. youtube.comresearchgate.net | Rapid exploration of new derivatives, optimization of reaction conditions for novel transformations. chemrxiv.org |
Exploration of New Synthetic Applications and Chemical Space
The unique structure of tert-butyl 2-cyano-2-methylacetate makes it a versatile building block for accessing new chemical space. Its nitrile and ester functionalities, combined with the quaternary carbon, provide multiple reaction sites for diversification.
Knoevenagel Condensation: The related compound, tert-butyl cyanoacetate (B8463686), is widely used in the Knoevenagel condensation with aldehydes and ketones to produce substituted electron-deficient alkenes. chemrxiv.orgchemrxiv.org These products are valuable monomers for creating functional polymers. By analogy, tert-butyl 2-cyano-2-methylacetate can be used to synthesize α-cyano-α-methyl-β,β-disubstituted acrylates, which are precursors to a variety of complex polymers and fine chemicals.
Synthesis of Heterocycles: The cyano group is a versatile precursor for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For instance, related cyanothioacetamides react with hydrazine (B178648) to form aminopyrazoles. nih.gov Tert-butyl 2-cyano-2-methylacetate could similarly serve as a platform for synthesizing novel pyrazole, pyridine (B92270), or pyrimidine (B1678525) derivatives, potentially through multi-component reactions that build complexity in a single step. arkat-usa.org
Precursor to Quaternary Carbonyl Compounds: The α-methyl group and the cyano group can be manipulated or removed, making this compound a masked precursor to α-methyl-α-amino acids or other derivatives containing a quaternary stereocenter, a common motif in biologically active molecules. crdeepjournal.org
Sustainable Synthesis and Process Intensification Strategies
Future research will increasingly prioritize the development of sustainable and intensified processes for both the synthesis and application of tert-butyl 2-cyano-2-methylacetate.
Sustainable Synthesis: This involves the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste. For example, investigating the use of bio-based solvents like glycerol (B35011) or anisole (B1667542) could reduce environmental impact. mdpi.com Biocatalysis, the use of enzymes for chemical transformations, offers a powerful green alternative to traditional chemical catalysis. nih.gov Enzymes can operate under mild conditions (lower temperature and pressure) and often exhibit high selectivity, reducing by-product formation and simplifying purification. The enzymatic synthesis of esters is a well-established industrial process, and exploring enzymes for the synthesis or transformation of tert-butyl 2-cyano-2-methylacetate is a promising research avenue.
| Strategy | Approach | Benefit for TERT-BUTYL 2-CYANO-2-METHYLACETATE Chemistry |
| Sustainable Synthesis | Use of green solvents (e.g., glycerol), biocatalysis (enzyme-catalyzed reactions). mdpi.comnih.gov | Reduced environmental footprint, lower energy consumption, high selectivity, fewer by-products. |
| Process Intensification | Flow chemistry, reactive distillation, use of cavitation technologies. ethernet.edu.etresearchgate.net | Smaller manufacturing footprint, enhanced safety, higher efficiency, lower production costs. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 2-cyano-2-methylacetate?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, nucleophilic substitution or esterification reactions under anhydrous conditions are common. Purification methods like column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization from ethanol can improve yield and purity. Reaction progress should be monitored via TLC or HPLC .
Q. What characterization techniques are essential for confirming the structure of tert-butyl 2-cyano-2-methylacetate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure, particularly the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and cyano functionality (δ ~120 ppm in ¹³C). Infrared (IR) spectroscopy confirms the nitrile stretch (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling tert-butyl 2-cyano-2-methylacetate?
- Methodological Answer : While the compound’s Safety Data Sheet (SDS) indicates no acute hazards, standard precautions include using fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/ingestion and store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Ensure access to emergency eyewash stations and spill kits containing inert adsorbents like vermiculite .
Q. How can researchers assess the thermal stability of tert-butyl 2-cyano-2-methylacetate?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) quantify decomposition temperatures and phase transitions. Stability under storage conditions (e.g., -20°C in desiccators) should be validated via periodic NMR or HPLC analysis to detect hydrolysis or dimerization .
Advanced Research Questions
Q. How can dynamic NMR and computational methods resolve conformational dynamics of tert-butyl groups in related esters?
- Methodological Answer : Low-temperature NMR (e.g., at -80°C in CD₂Cl₂) slows molecular motion, revealing axial/equatorial conformers of tert-butyl groups in cyclic systems. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) with explicit solvent models predict thermodynamic stability and transition states. Compare computed vs. experimental NMR shifts to validate conformer populations .
Q. What role do solvent effects play in the reactivity of tert-butyl 2-cyano-2-methylacetate in nucleophilic reactions?
- Methodological Answer : Solvent polarity (e.g., dichloromethane vs. DMF) influences reaction kinetics and transition-state stabilization. Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates. Solvent-free conditions (e.g., ball milling) or ionic liquids may enhance selectivity in cyano group reactions .
Q. How can tert-butyl 2-cyano-2-methylacetate derivatives improve gas separation in polyimide membranes?
- Methodological Answer : Incorporate tert-butyl esters as bulky side chains in polyimides to increase free volume and gas permeability (e.g., CO₂/N₂ selectivity). Characterize membranes using positron annihilation lifetime spectroscopy (PALS) for free-volume distribution and gas permeation tests at varying pressures .
Q. What assays are suitable for evaluating the biological activity of tert-butyl 2-cyano-2-methylacetate analogs?
- Methodological Answer : Test antimicrobial activity via broth microdilution (MIC/MBC assays against E. coli or S. aureus). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
Q. How should researchers address contradictions in reported reactivity or stability data for tert-butyl esters?
- Methodological Answer : Perform comparative studies under controlled conditions (e.g., humidity, light exposure). Validate discrepancies using multiple analytical methods (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR). Publish raw data and replicate experiments with independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
